2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H12N2OS. It is characterized by the presence of a thiomorpholine ring attached to a pyridine ring, with an aldehyde group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of thiomorpholine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the thiomorpholine ring or the pyridine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 2-(Thiomorpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-(Thiomorpholin-4-yl)pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-(Thiomorpholin-4-yl)pyridine-4-carbaldehyde
- 2-(Thiomorpholin-4-yl)pyridine-3-carbonitrile
- 3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile
Comparison: Compared to these similar compounds, 2-(Thiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C10H12N2OS |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-thiomorpholin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,8H,4-7H2 |
InChI Key |
HNGBGISZHSNDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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